



# Application Note and Protocol: BPR1K871 Cell Viability Assay

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Compound of Interest		
Compound Name:	BPR1K871	
Cat. No.:	B15579909	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

BPR1K871 is a potent, quinazoline-based multi-kinase inhibitor that has demonstrated significant anti-proliferative activity in various cancer cell lines.[1] Its primary targets include FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B (AURKA/B), which are crucial in cell mitosis and the proliferation of hematopoietic cells.[2][3] BPR1K871 has shown particular efficacy in Acute Myeloid Leukemia (AML) cell lines such as MOLM-13 and MV4-11, with an EC50 value of approximately 5 nM.[1][3] Functional studies have confirmed that the anti-proliferative effects of BPR1K871 are due to the modulation of FLT3 and AURKA/B targets within the cells.[1][2]

This document provides a detailed protocol for assessing the effect of **BPR1K871** on cell viability using a tetrazolium-based colorimetric assay, specifically the MTS assay, which has been previously used to evaluate this compound.[1]

#### Principle of the MTS Assay

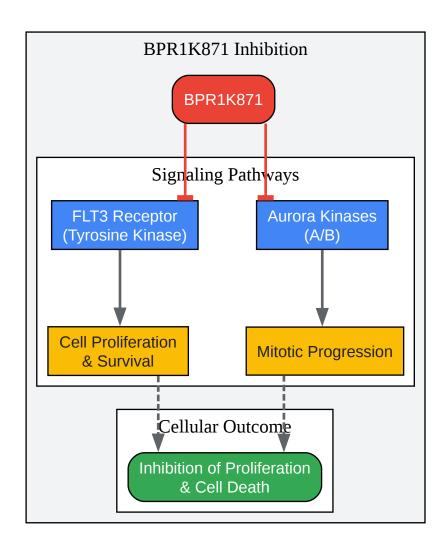
The MTS assay is a quantitative method used to determine the number of viable cells in a culture. The principle is based on the reduction of the tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by metabolically active cells.[4] Dehydrogenase enzymes found in viable cells convert the MTS reagent into a soluble purple formazan product.[4] The amount of formazan produced is directly



proportional to the number of living cells. This conversion can be quantified by measuring the absorbance of the solution at a specific wavelength (typically 490-500 nm), allowing for the assessment of cell viability and the cytotoxic effects of compounds like **BPR1K871**.[4][5]

## Signaling Pathway of BPR1K871 Inhibition

The diagram below illustrates the inhibitory mechanism of **BPR1K871**. By targeting both FLT3 and Aurora Kinases, **BPR1K871** disrupts key signaling pathways that control cell cycle progression, proliferation, and survival, ultimately leading to an anti-tumor effect.







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### References

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